(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 17502-28-2
VCID: VC0096525
InChI: InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
SMILES: C1CC(C(C1)O)C(=O)O
Molecular Formula: C6H10O3
Molecular Weight: 130.1418

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

CAS No.: 17502-28-2

Cat. No.: VC0096525

Molecular Formula: C6H10O3

Molecular Weight: 130.1418

* For research use only. Not for human or veterinary use.

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid - 17502-28-2

Specification

CAS No. 17502-28-2
Molecular Formula C6H10O3
Molecular Weight 130.1418
IUPAC Name (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
SMILES C1CC(C(C1)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a cyclic carboxylic acid featuring a hydroxyl group with specific stereochemistry. The compound has well-defined structural and physical properties that determine its chemical behavior and applications.

Basic Information and Physical Properties

The compound is characterized by the following key identifiers and properties:

PropertyValue
CAS Number17502-28-2
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.1418 g/mol
IUPAC Name(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
Exact Mass130.062994177 Da
Standard InChIInChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
SMILESC1CCC@HC(=O)O
PubChem CID2724647

The data above shows the precise structural information that defines this compound's identity and enables its tracking in chemical databases and literature .

Stereochemistry and Structure

The (1R,2S) prefix denotes the specific stereochemical configuration of this molecule, indicating the absolute configuration at carbon positions 1 and 2. This stereochemistry is crucial for its biological activity and chemical applications:

  • The 1R configuration refers to the stereochemistry at the carbon bearing the carboxylic acid group

  • The 2S configuration indicates the stereochemistry at the carbon bearing the hydroxyl group

This compound is also known by several synonyms, including "cis-2-Hydroxycyclopentanecarboxylic acid," reflecting its geometric arrangement . The specific stereochemistry gives the molecule unique spatial properties that affect its interactions with biological targets and other chemical entities.

Physical and Chemical Properties

The compound exhibits particular physicochemical characteristics that define its behavior in various chemical environments and applications.

Computed Properties

Advanced computational methods have determined several important properties of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid:

PropertyValue
XLogP3-AA0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

These properties indicate that the compound has moderate lipophilicity (XLogP3-AA of 0.5), suggesting balanced solubility characteristics in both polar and non-polar environments. The hydrogen bond donor and acceptor counts reflect its capacity to form hydrogen bonds, which is significant for interactions with biological systems and other chemical compounds .

Spectroscopic Properties

Spectroscopic data for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid includes:

  • 13C NMR spectral data that confirms its carbon framework

  • GC-MS spectral information used for identification and purity assessment

  • Vapor-phase IR spectral data showing characteristic functional group absorptions

These spectroscopic profiles serve as valuable tools for compound identification, structural verification, and purity assessment in research and quality control settings .

Synthesis and Preparation

While detailed synthetic routes specific to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid were limited in the available literature, general approaches can be inferred from related compounds.

The synthesis of this compound likely involves stereoselective methods to ensure the correct configuration at the two chiral centers. A potential synthetic pathway might include:

  • Starting with a suitable cyclopentane derivative

  • Introduction of the hydroxyl group with controlled stereochemistry

  • Stereoselective installation of the carboxylic acid functionality

  • Purification procedures to isolate the desired stereoisomer

The related ethyl ester derivative ((1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate) is synthesized through cyclopentane derivative formation followed by esterification using ethanol in the presence of an acid catalyst. The free acid could then be obtained through hydrolysis of this ester.

Applications in Chemical Research

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid has significant value in various research applications, particularly in organic synthesis and pharmaceutical development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its specific stereochemistry and functional groups . It functions as:

  • A chiral building block for constructing more complex molecular structures

  • A precursor in stereoselective synthesis of natural products and their analogs

  • A substrate for studying stereoselective reactions and methodologies

  • A component in the development of new synthetic methodologies

The hydroxyl and carboxylic acid functional groups provide reactive sites for further transformations, enabling the construction of diverse molecular architectures with defined stereochemistry.

Pharmaceutical Applications

In pharmaceutical research, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid shows potential in several areas:

  • As a building block for the synthesis of complex drug molecules

  • In the development of chiral pharmaceuticals where stereochemistry is critical for biological activity

  • As a structural element in molecules designed to interact with specific biological targets

  • For introducing specific functional group arrangements that mimic natural substrates

Research continues to highlight its potential in pharmaceutical applications due to its unique structure and stereochemistry.

Hazard TypeClassificationSignal WordGHS Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

These hazard classifications are important for establishing proper safety protocols when handling the compound in laboratory or industrial settings .

Research Developments and Future Directions

Current research on (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid continues to explore its potential in various applications.

Current Research Findings

Research highlights the compound's value in:

  • Organic synthesis as a versatile building block with defined stereochemistry

  • Development of pharmaceutical compounds with specific spatial arrangements

  • Structure-activity relationship studies for drug development

  • Methodology development for stereoselective synthesis

The unique structure and stereochemistry of the compound make it particularly valuable for applications requiring precise spatial arrangements of functional groups.

Future Research Directions

Future studies involving (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid may focus on:

  • Development of more efficient and stereoselective synthetic routes

  • Exploration of novel pharmaceutical applications based on its unique structural features

  • Investigation of its derivatives and their biological activities

  • Utilization in the synthesis of natural product analogs with improved properties

  • Application in catalytic processes as a chiral ligand or precursor

These research directions will likely expand the compound's utility in both academic and industrial settings.

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